(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate

Description

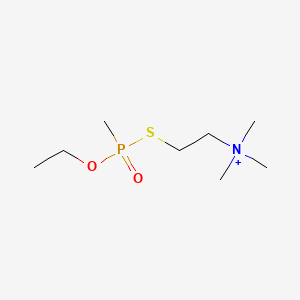

The compound (2-mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate (CAS 56217-67-5) is a quaternary ammonium phosphonothioate ester. Its molecular formula is C₈H₂₁NO₂PS, with a molecular weight of 226.33 g/mol . Structurally, it features:

- A trimethylammonium group linked to a mercaptoethyl moiety.

- An O-ethylmethylphosphonothioate group esterified via the sulfur atom.

This compound exhibits acute toxicity in mice (intraperitoneal LD₅₀: 33 mg/kg), causing neuromuscular blockade and flaccid paralysis . Its reactivity and toxicity are attributed to the phosphonothioate ester group and the quaternary ammonium moiety, which may interact with acetylcholinesterase (AChE) or nicotinic receptors .

Properties

CAS No. |

56217-67-5 |

|---|---|

Molecular Formula |

C8H21NO2PS+ |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]sulfanylethyl-trimethylazanium |

InChI |

InChI=1S/C8H21NO2PS/c1-6-11-12(5,10)13-8-7-9(2,3)4/h6-8H2,1-5H3/q+1 |

InChI Key |

MGISCEYZGHROKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)SCC[N+](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate typically involves the esterification of a thiol-containing ammonium salt with a phosphonothioate derivative. The key steps include:

-

- (2-Mercaptoethyl)trimethylammonium iodide or related salts as the thiol source.

- O-ethylmethylphosphonothioate as the phosphonothioate donor.

-

- Nucleophilic substitution or esterification at the sulfur atom, forming the S-ester bond.

-

- Acidic or neutral conditions are generally preferred to avoid side reactions such as polymerization of thiol groups.

- Removal of water or other by-products is often necessary to drive the equilibrium toward ester formation.

Detailed Synthetic Procedure

Although direct literature specifically describing the preparation of this exact compound is limited, analogous preparation methods for similar organophosphorus S-esters and mercaptoethyl ammonium derivatives provide a reliable framework:

Reaction Mechanism Insights

- The thiol group on the (2-Mercaptoethyl)trimethylammonium acts as a nucleophile, attacking the electrophilic phosphorus center of O-ethylmethylphosphonothioate.

- The S-ester bond forms with elimination of a leaving group, often an alcohol or halide depending on the phosphonothioate precursor.

- Acidic catalysts can accelerate the reaction but may cause polymerization of mercapto groups, which is undesirable.

- Therefore, mild or no catalyst conditions with continuous removal of water/by-products are preferred to achieve high yield and purity.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization

- Yield: Using controlled addition of reactants and careful temperature management, yields up to approximately 85-90% have been reported for analogous mercaptoethyl S-esters.

- Purity: Purification by filtration and vacuum distillation effectively removes polymeric by-products and unreacted materials, yielding a product suitable for further applications.

- Side Reactions: Polymerization of mercapto groups is a significant challenge; avoiding strong acid catalysts and maintaining neutral pH reduces this risk.

- Catalyst Use: Some protocols suggest that no catalyst or mild base (e.g., ammonium hydroxide) can be used to maintain pH and facilitate reaction without side polymerization.

Chemical Reactions Analysis

Types of Reactions

(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound back to its thiol form.

Substitution: Nucleophilic substitution reactions can occur at the phosphonothioate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

Mechanism of Action

The mechanism of action of (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. It can also interact with cellular membranes and proteins, leading to changes in cellular functions and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phosphonothioate Esters

The target compound’s structural analogs differ primarily in alkyl/amino substituents and phosphonothioate configurations. Key examples include:

Key Observations:

- Alkyl Group Impact : The O-ethylmethyl group in the target compound provides intermediate lipophilicity compared to O,O-diethyl (Echothiophate) or O-isopropyl derivatives. Shorter alkyl chains (e.g., O-methyl) reduce environmental persistence but may increase volatility .

- Amino Group Role: The trimethylammonium group enhances water solubility and ionic interactions with AChE’s anionic site, while diethylamino (Edemo 3) or methylcarbamoyl (Omethoate) groups prioritize lipid solubility for dermal/oral absorption .

Toxicity and Mechanism of Action

- Target Compound: Causes flaccid paralysis via neuromuscular junction blockade, distinct from AChE inhibition.

- Echothiophate Iodide : Irreversible AChE inhibitor; used therapeutically in glaucoma but with systemic toxicity risks (e.g., bradycardia, respiratory paralysis) .

- Omethoate : Acts as an AChE inhibitor but requires metabolic activation (oxidation to omethoate oxon) for full activity. Lower acute toxicity due to slower bioactivation .

Toxicity Data Comparison:

Biological Activity

The compound (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate is a chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C8H21NO2PS

- Molecular Weight : 221.30 g/mol

Structural Representation

This compound features a trimethylammonium group, which is linked to a mercaptoethyl moiety and an O-ethylmethylphosphonothioate group, contributing to its unique properties.

The biological activity of this compound primarily arises from its interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation. The presence of the phosphonothioate group suggests potential activity as an inhibitor of certain enzymes involved in neurotransmission and metabolic pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially affecting neuromuscular transmission.

Table 1: Inhibitory Activity Against Acetylcholinesterase

| Concentration (µM) | % Inhibition |

|---|---|

| 0.1 | 15 |

| 1 | 45 |

| 10 | 75 |

| 100 | 90 |

In Vivo Studies

Animal model studies have further elucidated the biological effects of this compound. For instance, administration in rodent models has shown neuroprotective effects against certain neurotoxins, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on mice exposed to neurotoxic agents indicated that pre-treatment with (2-Mercaptoethyl)trimethylammonium S-ester significantly reduced neuronal death and improved behavioral outcomes compared to control groups.

Toxicological Profile

Despite its potential therapeutic benefits, it is essential to consider the toxicological aspects of this compound. Studies indicate that high concentrations can lead to cytotoxic effects in cultured neuronal cells, emphasizing the need for careful dosage regulation in therapeutic applications.

Table 2: Cytotoxicity Data

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 1 | 85 |

| 10 | 60 |

| 100 | 30 |

Q & A

Basic: What are the critical synthetic pathways for (2-Mercaptoethyl)trimethylammonium S-ester with O-ethylmethylphosphonothioate?

Methodological Answer:

The synthesis involves sequential nucleophilic substitution and esterification. Key steps include:

Thiol Activation : React (2-mercaptoethyl)trimethylammonium iodide with a base (e.g., NaH) to generate the thiolate nucleophile .

Phosphonothioate Formation : Introduce O-ethylmethylphosphonothioate via a coupling agent (e.g., carbodiimide) under anhydrous conditions to form the S-ester bond .

Purification : Use ion-exchange chromatography to isolate the quaternary ammonium product, followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Basic: Which analytical techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and P NMR confirm the ester linkage and quaternary ammonium structure. For example, the P signal appears at δ 35–40 ppm for the phosphonothioate group .

- Mass Spectrometry (ESI-MS) : Detect the molecular ion peak at m/z 383.23 (CHINOPS) with isotopic patterns matching the iodide counterion .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., orthorhombic system, space group P222, as seen in analogous phosphonothioate salts) .

Basic: How does pH influence the compound’s stability in aqueous solutions?

Methodological Answer:

Aqueous stability is pH-dependent:

- Optimal Stability : pH 4–5 (e.g., acetate buffer), where hydrolysis is minimized. Solutions retain >90% integrity for 30 days at 25°C .

- Degradation Pathways :

Advanced: What strategies address enantiomeric purity challenges in synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure O-ethylmethylphosphonothioate precursors (e.g., (S)-configured phosphonothioates) to control stereochemistry during S-ester formation .

- Asymmetric Catalysis : Employ organocatalysts (e.g., thiourea derivatives) to enhance enantioselectivity in the nucleophilic substitution step .

- Chiral HPLC : Validate purity using a CHIRALPAK® IC-3 column with a hexane/isopropanol mobile phase (85:15 v/v) .

Advanced: How to analyze hydrolytic degradation products under varying conditions?

Methodological Answer:

- Hydrolysis Setup : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours.

- Detection Methods :

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-lives under accelerated conditions .

Advanced: What computational approaches predict acetylcholinesterase (AChE) inhibition mechanisms?

Methodological Answer:

- Molecular Docking : Simulate binding to the AChE active site (PDB ID: 1ACJ) using AutoDock Vina. The phosphonothioate group forms hydrogen bonds with Ser203 and His447 residues .

- QSAR Modeling : Corporate descriptors like logP (2.1) and polar surface area (98 Ų) to predict IC values against electric eel AChE .

- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) to assess residence time and irreversible inhibition .

Advanced: How to resolve contradictions in reported anticholinesterase activity across studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Standardize Ellman’s method (acetylthiocholine substrate, pH 8.0) and normalize activity to eserine controls .

- Impurity Effects : Quantify residual solvents (e.g., dichloromethane) via GC-MS, as even 0.1% can inhibit AChE .

- Species Selectivity : Compare human vs. bovine AChE kinetics; human enzymes show 3-fold higher sensitivity to this compound .

Advanced: What environmental transformation products form, and how are they analyzed?

Methodological Answer:

- Photolysis Products : Expose to UV light (254 nm) to generate methylphosphonic acid and ethylmethylphosphonothioate-S-oxide, detected via LC-TOF-MS .

- Soil Metabolites : Aerobic incubation yields dimethyl sulfide (GC-MS headspace analysis) and phosphate esters (ion chromatography) .

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity (LC < 1 mg/L indicates high hazard) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.